
(Tbubrettphos PD(allyl))otf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound allyl (2-di-tert-butylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium (II) triflate, commonly referred to as (Tbubrettphos PD(allyl))otf, is a pi-allyl catalyst. It is highly active across a range of challenging cross-couplings, including carbon-nitrogen couplings with substrates such as amides and ammonia . This compound is known for its rapid activation and ability to accommodate the extremely bulky tBuBrettPhos ligand, avoiding the formation of carbazole that can suppress reactivity in some coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Tbubrettphos PD(allyl))otf undergoes various types of reactions, including:
Cross-coupling reactions: It is highly effective in carbon-nitrogen couplings with substrates like amides and ammonia.
Substitution reactions: The compound can participate in substitution reactions where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, ammonia, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and ensure high reactivity .
Major Products Formed
The major products formed from reactions involving this compound are typically cross-coupled products where the allyl group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds .
Applications De Recherche Scientifique
(Tbubrettphos PD(allyl))otf has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (Tbubrettphos PD(allyl))otf involves the rapid activation of the pi-allyl palladium complex, which then participates in cross-coupling reactions. The bulky tBuBrettPhos ligand helps to stabilize the palladium center and prevent the formation of side products that can hinder reactivity . The compound’s effectiveness is attributed to its ability to accommodate large ligands and avoid the formation of carbazole, which can suppress reactivity in some coupling reactions .
Comparaison Avec Des Composés Similaires
(Tbubrettphos PD(allyl))otf can be compared with other similar pi-allyl palladium complexes, such as:
(tBuXPhos PD(allyl))otf: This compound also provides easy activation with efficient delivery of bulky, electron-rich tBuXPhos ligand while avoiding the formation of side products.
(tBuBrettPhos PD(allyl))TfOH salt: Another similar compound that shares the same ligand but differs in the counterion.
The uniqueness of this compound lies in its ability to rapidly activate and accommodate extremely bulky ligands, making it highly effective in challenging cross-coupling reactions .
Propriétés
Formule moléculaire |
C36H56F3O5PPdS |
|---|---|
Poids moléculaire |
795.3 g/mol |
Nom IUPAC |
(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
Clé InChI |
NAEVIOVMTRDFDW-NXZCPFRHSA-M |
SMILES isomérique |
C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
SMILES canonique |
CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)
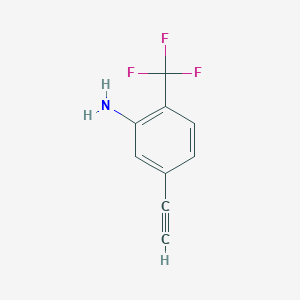
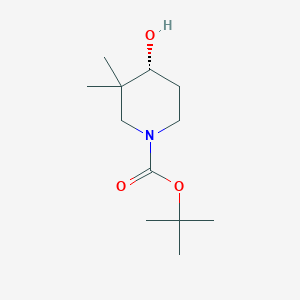

![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
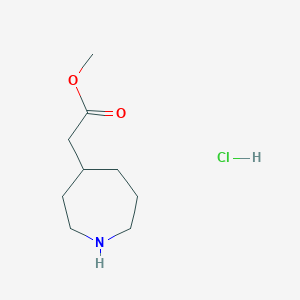
![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
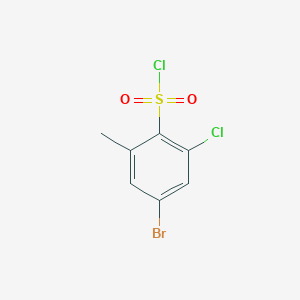
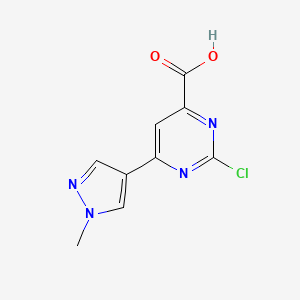

![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
